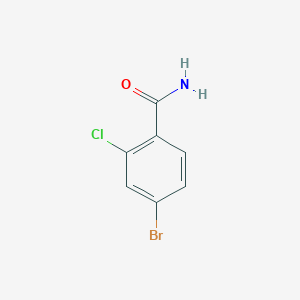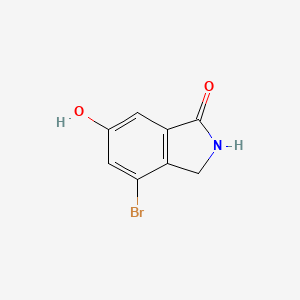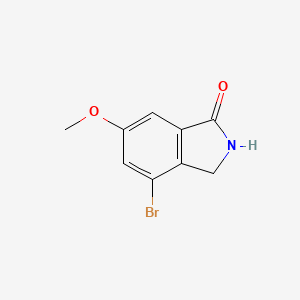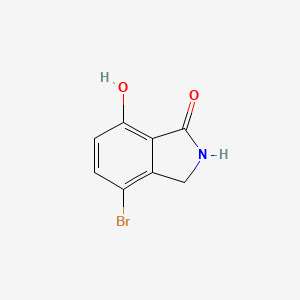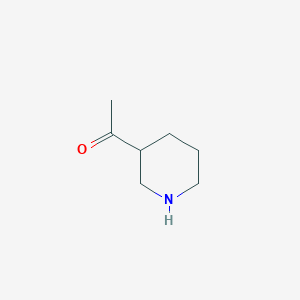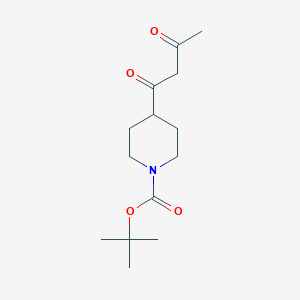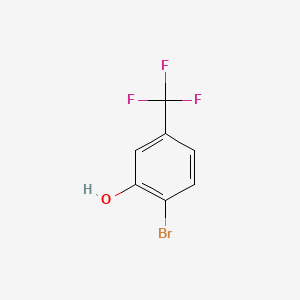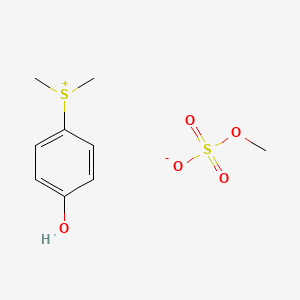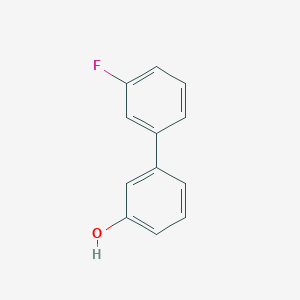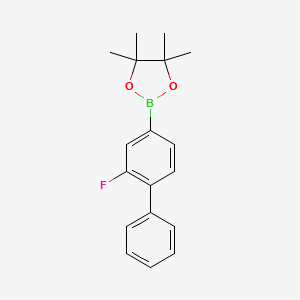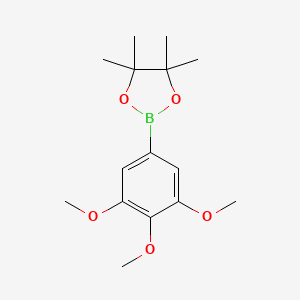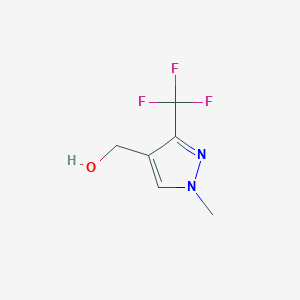
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is also known as "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Another method involves the reaction of trifluoroacetyl vinyl alkyl ether with methylhydrazine in the presence of alkali .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.13 . It is a liquid at room temperature . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (224.4±35.0 °C at 760 mmHg), and vapor pressure (0.1±0.5 mmHg at 25°C) .
Applications De Recherche Scientifique
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of Pyroxasulfone, a herbicide that belongs to the isoxazoline class . Pyroxasulfone inhibits fatty acid synthesis .
Methods of Application or Experimental Procedures
The preparation involves an improved process for the preparation of hydroxycarbonimidic dibromide compound . The process also involves the recycling of bromine anion using a suitable oxidizing agent . An integrated continuous flow method is provided for the preparation of the compound .
Results or Outcomes
The result of this process is the successful synthesis of Pyroxasulfone, a potent herbicide .
2. S-Trifluoromethylation of Thiophenols
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .
Methods of Application or Experimental Procedures
Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Results or Outcomes
The result of this process is the successful S-trifluoromethylation of thiophenols .
3. Preparation of [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of “[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol”, a complex organic compound .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The result of this process is the successful synthesis of "[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .
4. Preparation of [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a precursor in the synthesis of "[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The result of this process is the successful synthesis of "[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .
5. Preparation of [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used in the preparation of “[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol”, a complex organic compound .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The result of this process is the successful synthesis of "[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol" .
6. Preparation of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Summary of the Application
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is used as a precursor in the synthesis of "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The result of this process is the successful synthesis of "5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" .
Safety And Hazards
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUUFIIBBRUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610305 | |
| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
540468-96-0 | |
| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

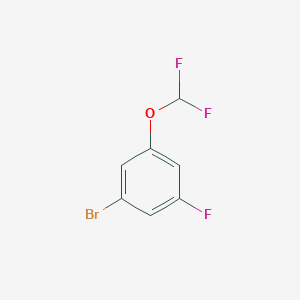
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)
